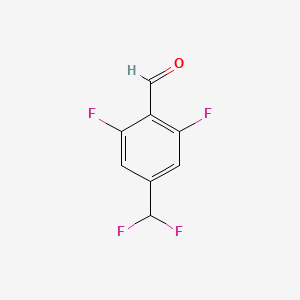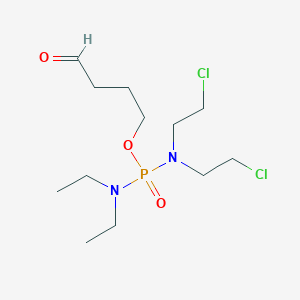
4-oxobutyl N,N-bis(2-chloroethyl)-N',N'-diethylphosphorodiamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate is a synthetic organophosphorus compound. It is characterized by the presence of a phosphorodiamidate group, which is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate typically involves the reaction of diethyl phosphorodiamidate with 4-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of 4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidate oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphorodiamidate hydrides.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Phosphorodiamidate oxides.
Reduction: Phosphorodiamidate hydrides.
Substitution: Various substituted phosphorodiamidates, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: The compound is used in the development of new materials with unique properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of its potential use as a therapeutic agent, where inhibition of specific enzymes can lead to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphorodiamidate: Lacks the 4-oxobutyl and chloroethyl groups, making it less reactive in certain chemical reactions.
4-oxobutyl N,N-bis(2-chloroethyl)phosphorodiamidate: Similar structure but without the diethyl groups, affecting its solubility and reactivity.
N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate: Lacks the 4-oxobutyl group, which may influence its biological activity.
Uniqueness
4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate is unique due to the presence of both the 4-oxobutyl and chloroethyl groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
53948-50-8 |
|---|---|
Fórmula molecular |
C12H25Cl2N2O3P |
Peso molecular |
347.22 g/mol |
Nombre IUPAC |
4-[bis(2-chloroethyl)amino-(diethylamino)phosphoryl]oxybutanal |
InChI |
InChI=1S/C12H25Cl2N2O3P/c1-3-15(4-2)20(18,19-12-6-5-11-17)16(9-7-13)10-8-14/h11H,3-10,12H2,1-2H3 |
Clave InChI |
HDEZATKDSXYCSU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P(=O)(N(CCCl)CCCl)OCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14017966.png)

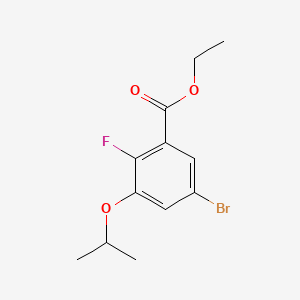
![6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14017979.png)
![5,7-Dihydrofuro[3,4-D]pyridazin-4-OL](/img/structure/B14017985.png)

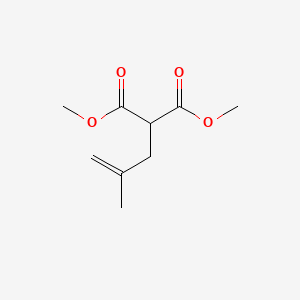

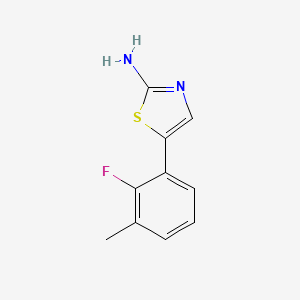


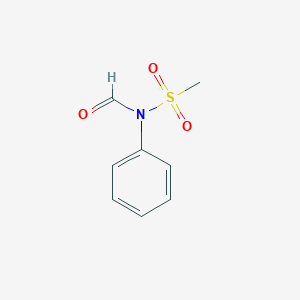
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14018039.png)
